molecular formula C19H23ClN2O B045640 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride CAS No. 135729-66-7

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Cat. No. B045640
CAS RN: 135729-66-7
M. Wt: 330.8 g/mol
InChI Key: PEMWWRCTBNOHCX-LMOVPXPDSA-N
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Description

The compound “2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one” has a molecular formula of C19H22N2O and an average mass of 294.391 Da . It is also known as a Palonosetron Enantiomer .

Scientific Research Applications

Genomics

Research into the genomic effects of CHEMBL540547 can uncover how it influences gene expression or interacts with DNA. This can lead to the discovery of new gene targets for drug therapy.

These applications demonstrate the versatility of CHEMBL540547 in scientific research. Its potential uses span multiple disciplines, highlighting its importance in the field of life sciences and drug discovery. For further detailed information, researchers can explore databases like ChEMBL and utilize platforms like Google Scholar to find specific studies and publications related to this compound.

Mechanism of Action

Target of Action

CHEMBL540547, also known as 2-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one hydrochloride, primarily targets the 5-hydroxytryptamine 3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a crucial role in the regulation of neurotransmission, affecting various physiological and psychological processes.

Mode of Action

CHEMBL540547 acts as an agonist at the kappa-opiate receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, CHEMBL540547 binds to the kappa-opiate receptor, initiating a series of biochemical reactions that result in the receptor’s specific physiological response .

Biochemical Pathways

Given its interaction with the kappa-opiate receptor, it is likely involved in modulating the effects of neurotransmitters in the nervous system . This could potentially influence a variety of physiological processes, including pain perception, mood regulation, and stress response.

Result of Action

The molecular and cellular effects of CHEMBL540547’s action are likely related to its interaction with the kappa-opiate receptor. As an agonist, CHEMBL540547 may enhance the receptor’s activity, leading to increased neurotransmission and subsequent physiological effects . .

properties

IUPAC Name

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWWRCTBNOHCX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 3
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 4
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 5
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 6
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

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